Head-to-Head Bioactivity Data: Not Available for This Compound
No head-to-head bioactivity data comparing CAS 1021035-36-8 with any defined comparator were identified in the public domain. The closest class-level evidence derives from antinociceptive testing of 6-substituted-3-pyridazinones, where the analog 4-(4-fluorophenyl)piperazine derivative IIf exhibited an ED50 of 12.8 mg/kg (mouse Koster test), outperforming aspirin (ED50 35 mg/kg) [1]. However, this compound lacks the chromen-2-one carbonyl group, and the assay system has not been repeated for the target compound. Thus, the activity of CAS 1021035-36-8 in this or any other disease model remains completely unknown.
| Evidence Dimension | In vivo antinociceptive ED50 (mouse modified Koster test) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 4-(4-fluorophenyl)piperazine derivative IIf ED50 = 12.8 mg/kg [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | Mouse modified Koster test (acetic acid-induced writhing) |
Why This Matters
Procurement decisions based on assumed analgesic activity are unsupported; the compound's activity profile cannot be inferred from class-level data alone.
- [1] Giovannoni MP, et al. Synthesis and antinociceptive activity of 6-substituted-3-pyridazinone derivatives. Farmaco. 2001;56(3):233-237. DOI: 10.1016/S0014-827X(01)01037-0. View Source
